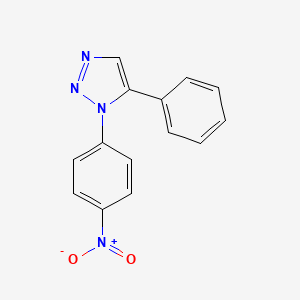

1-(4-Nitrophenyl)-5-phenyltriazole

Description

1-(4-Nitrophenyl)-5-phenyltriazole is a 1,2,3-triazole derivative featuring a nitro group at the para position of the phenyl ring at position 1 and a phenyl group at position 3. Triazoles are valued for their stability, aromaticity, and applications in pharmaceuticals, agrochemicals, and materials science. The nitro group enhances electrophilicity, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-(4-nitrophenyl)-5-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJKPYLEBBSTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319898 | |

| Record name | 1-(4-nitrophenyl)-5-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642432 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1225-76-9 | |

| Record name | 1-(4-nitrophenyl)-5-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-5-phenyltriazole can be synthesized through a cyclization reaction involving the appropriate precursors. One common method involves the reaction of 4-nitrophenylhydrazine with phenylacetylene in the presence of a copper catalyst. The reaction is typically carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, using cost-effective reagents, and ensuring efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-5-phenyltriazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dipolarophiles, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Cycloaddition: Dipolarophiles such as azides or nitriles under thermal or photochemical conditions.

Major Products:

Reduction: 1-(4-Aminophenyl)-5-phenyltriazole.

Substitution: Various substituted triazoles depending on the nucleophile used.

Cycloaddition: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(4-Nitrophenyl)-5-phenyltriazole has been explored for its applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-5-phenyltriazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: 1,2,3-Triazoles

a. Substituent Effects

- 1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole (): Synthesis: Prepared via a multi-component reaction involving 4-nitroacetophenone, 4-methoxybenzylamine, and 4-nitrophenyl azide. The triazolyl proton appears as a singlet at 7.71 ppm in <sup>1</sup>H NMR, confirming ring formation . Properties: The methoxybenzyl group enhances solubility in polar solvents compared to purely aromatic substituents.

b. Key Differences

Heterocyclic Analogues: Pyrazoles and Thiadiazoles

a. Pyrazole Derivatives

- 3-(4-Nitrophenyl)-1-phenylpyrazole-5-amine (): Synthesis: Condensation reactions using Fe2O3@SiO2/In2O3> catalysts achieve high yields (85–92%) in short reaction times . Properties: High melting points (e.g., 261–263°C for 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxamide) due to strong hydrogen bonding and planar aromatic systems .

- Synthesis: Cyclization of hydrazinecarbothioamides with hydrazonoyl chlorides.

- Antimicrobial Activity : Compounds like 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives show potent activity against E. coli and C. albicans (MIC: 8–16 µg/mL), outperforming triazoles in some cases .

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrophenyl)-5-phenyltriazole, and how are intermediates characterized?

The synthesis typically involves cyclization reactions using phenylhydrazine or substituted hydrazines with nitrophenyl precursors. For example, intermediates can be formed via [3+2] cycloaddition between azides and alkynes under catalytic conditions. Characterization of intermediates relies on HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks.

- IR Spectroscopy : To identify functional groups (e.g., nitro, triazole rings).

- X-ray Crystallography : For absolute stereochemical confirmation (e.g., bond angles, crystal packing) .

Q. What are the primary biological activities reported for this compound in recent studies?

Studies highlight antimicrobial and anticancer potential. For instance, nitrophenyl-triazole derivatives exhibit inhibitory effects on bacterial growth (e.g., E. coli, S. aureus) and moderate cytotoxicity against cancer cell lines (e.g., MCF-7) via intercalation or enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst screening : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic precursors .

Q. What computational methods are used to predict the biological activity of nitrophenyl-containing triazoles?

Molecular docking (AutoDock, Schrödinger) evaluates binding affinities to target proteins (e.g., DNA gyrase for antimicrobial activity). DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. How do structural modifications at specific positions affect the compound's biological efficacy?

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardization includes:

- Dose-response curves : To establish IC₅₀ values under consistent conditions.

- Comparative studies : Testing analogs under identical protocols to isolate structure-activity relationships (SAR) .

Q. How do solvent and catalyst choices influence regioselectivity in triazole synthesis?

- Cu(I) catalysts : Promote 1,4-regioisomers in CuAAC.

- Ru-based catalysts : Favor 1,5-regioisomers, useful for tailored pharmacological profiles.

- Solvent polarity : Higher polarity reduces steric hindrance, aiding in regiocontrol .

Q. What advanced analytical techniques confirm stereochemistry and purity?

- Chiral HPLC : Resolves enantiomers for optically active derivatives.

- LC-MS : Detects trace impurities (e.g., unreacted azides).

- SC-XRD (Single-crystal X-ray diffraction) : Provides definitive proof of stereochemistry .

Q. How does the electronic nature of substituents impact reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., nitro) deactivate the phenyl ring, slowing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., SNAr). Hammett plots quantify substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.